Glycine, N-[(ethylamino)thioxomethyl]- (9CI) Glycine, N-[(ethylamino)thioxomethyl]- (9CI)
Brand Name: Vulcanchem
CAS No.: 134124-34-8
VCID: VC21241256
InChI: InChI=1S/C5H10N2O2S/c1-2-6-5(10)7-3-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10)
SMILES: CCNC(=S)NCC(=O)O
Molecular Formula: C5H10N2O2S
Molecular Weight: 162.21 g/mol

Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

CAS No.: 134124-34-8

Cat. No.: VC21241256

Molecular Formula: C5H10N2O2S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-[(ethylamino)thioxomethyl]- (9CI) - 134124-34-8

Specification

CAS No. 134124-34-8
Molecular Formula C5H10N2O2S
Molecular Weight 162.21 g/mol
IUPAC Name 2-(ethylcarbamothioylamino)acetic acid
Standard InChI InChI=1S/C5H10N2O2S/c1-2-6-5(10)7-3-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10)
Standard InChI Key NDFJHOSKGQKOIN-UHFFFAOYSA-N
SMILES CCNC(=S)NCC(=O)O
Canonical SMILES CCNC(=S)NCC(=O)O

Introduction

Chemical Identity and Nomenclature

Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is a thiourea derivative of glycine with the Chemical Abstracts Service (CAS) registry number 134124-34-8 . The compound is also known by several synonyms including 2-(3-Ethylthioureido)acetic acid . The "9CI" designation in the name indicates that this nomenclature follows the 9th Collective Index naming conventions established by Chemical Abstracts Service.

The compound belongs to a broader class of N-substituted glycine derivatives, specifically thiourea-modified amino acids. Such compounds are characterized by the presence of a thiocarbonyl group (C=S) rather than the more common carbonyl group (C=O), conferring distinct chemical reactivity and potential biological properties.

Structural Characteristics

Physical and Chemical Properties

The physiochemical properties of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) are summarized in the following table:

PropertyValueSource
Molecular FormulaC5H10N2O2S
Molecular Weight162.21 g/mol
Physical StateSolid (inferred from melting point)
Density1.264 ± 0.06 g/cm³ (Predicted)
Melting Point170 °C (decomposition)
Boiling Point293.6 ± 42.0 °C (Predicted)
Acid Dissociation Constant (pKa)3.17 ± 0.10 (Predicted)

It is noteworthy that several of these properties are predicted rather than experimentally determined values, reflecting the limited experimental data available for this specific compound .

Related Compounds and Structural Context

Comparison with Other Glycine Derivatives

Glycine, N-[(ethylamino)thioxomethyl]- (9CI) belongs to a broader family of modified glycine compounds. The Chemical Abstracts Service classifies numerous glycine derivatives using the "Glycine, N-[...]" naming pattern, many of which have specific applications in research and industry.

For context, other glycine derivatives include:

  • N-Ethylglycine (CAS: 627-01-0) - A simpler derivative with just an ethyl substituent on the nitrogen

  • Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- (Boc-Sar-OH) - A protected form of sarcosine used in peptide synthesis

  • Glycine, N-[(1-iminopentyl)- (CAS: 193140-43-1) - Another substituted glycine with different functional groups

These compounds differ from Glycine, N-[(ethylamino)thioxomethyl]- (9CI) primarily in the nature of the N-substituent, which influences their chemical reactivity, solubility, and potential biological activity.

Structural Features of Interest

The thiourea moiety in Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is particularly noteworthy. Thioureas generally exhibit:

  • Strong hydrogen bonding capabilities

  • Metal-coordinating properties

  • Potential catalytic activity in certain chemical reactions

  • Possible biological activities including enzyme inhibition

The combination of the thiourea group with the carboxylic acid functionality of glycine creates a molecule with multiple potential binding sites and reactivity centers.

Analytical Characterization

For complete characterization of Glycine, N-[(ethylamino)thioxomethyl]- (9CI), several analytical techniques would be appropriate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and possibly ¹⁵N)

  • Infrared (IR) spectroscopy to confirm the presence of the thiocarbonyl group

  • Mass spectrometry for molecular weight confirmation

  • X-ray crystallography for definitive structural determination

  • Elemental analysis for compositional verification

These techniques would provide comprehensive structural confirmation and purity assessment of the compound.

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